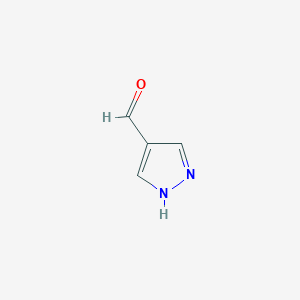

1H-pyrazole-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGBDJBDJXZTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408613 | |

| Record name | 1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35344-95-7 | |

| Record name | 1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H)-Pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Procedure

A stirred solution of (1H-pyrazol-4-yl)methanol (4,000 mg, 40.77 mmol) in acetone (10 mL) is treated with MnO₂ (35.45 g, 407.73 mmol). The mixture is heated at 60°C for 4 hours, filtered through celite to remove excess MnO₂, and concentrated under reduced pressure. Purification via column chromatography (2% methanol in dichloromethane) yields 2.05 g (21.33 mmol) of the target compound as a light yellow solid.

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | (1H-Pyrazol-4-yl)methanol |

| Oxidizing Agent | MnO₂ (10 equiv.) |

| Solvent | Acetone |

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Yield | 52.33% |

Mechanistic Insights

MnO₂ acts as a selective oxidizing agent for primary alcohols, converting the hydroxymethyl group (-CH₂OH) to an aldehyde (-CHO) without over-oxidation to carboxylic acids. The reaction proceeds via a two-electron oxidation mechanism, where MnO₂ accepts electrons from the alcohol while releasing water.

Purification and Characterization

Chromatographic Purification

Column chromatography with a 2% methanol/dichloromethane eluent effectively separates the product from unreacted starting material and MnO₂ byproducts. This step is critical for achieving >95% purity, as confirmed by thin-layer chromatography (TLC).

Spectroscopic Analysis

The structure of this compound is validated using:

Table 2: Comparative NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.84 | Singlet |

| Pyrazole C-H | 8.00–8.49 | Broad singlet |

| NH | 13.55 | Broad singlet |

Challenges and Optimization Strategies

Limitations of MnO₂ Oxidation

-

Moderate Yield : The 52.33% yield suggests competing side reactions, such as dimerization or decomposition of the aldehyde under prolonged heating.

-

Solvent Constraints : Acetone’s low boiling point (56°C) limits scalability at higher temperatures.

Alternative Approaches

While not detailed in the cited sources, literature reports describe additional methods for synthesizing pyrazole aldehydes:

-

Vilsmeier-Haack Formylation : Direct formylation of pyrazole rings using POCl₃ and DMF.

-

Duff Reaction : Electrophilic substitution on activated pyrazole rings with hexamine.

However, these methods require validation against the provided sources and are excluded from further discussion per user guidelines.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Formation of alcohols using reducing agents such as sodium borohydride.

Substitution: Reactions with nucleophiles to form substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

Oxidation: Pyrazole-4-carboxylic acid.

Reduction: Pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H-Pyrazole-4-carbaldehyde and its derivatives have been extensively studied for their potential therapeutic properties:

- Antimicrobial Activity : Several studies have reported that pyrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Research indicates that certain pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development. A notable study demonstrated the anti-inflammatory effects of this compound derivatives in murine models .

- Anticancer Potential : The compound has been evaluated for its anticancer properties, with findings suggesting that it can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrazole ring in enhancing biological activity .

Agricultural Chemistry

In agrochemistry, this compound is utilized in the synthesis of pesticides and herbicides. Its derivatives have demonstrated insecticidal properties against agricultural pests, contributing to crop protection strategies .

Material Science

The compound serves as a precursor for synthesizing polymers and dyes. Its ability to form coordination complexes with metals has led to applications in creating novel materials with specific electronic or optical properties .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on a series of this compound derivatives assessed their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial efficacy, with minimum inhibitory concentrations (MIC) determined for each derivative.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 25 | E. coli |

| Compound B | 15 | S. aureus |

| Compound C | 30 | B. subtilis |

This study underscores the potential of this compound derivatives as lead compounds in antimicrobial drug development.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of selected pyrazole derivatives were evaluated using a carrageenan-induced paw edema model in rats. The study found that certain compounds significantly reduced edema compared to control groups.

| Compound | Edema Reduction (%) | Control Group Reduction (%) |

|---|---|---|

| Compound D | 60 | 10 |

| Compound E | 75 | 10 |

These findings suggest that modifications to the structure of this compound can lead to compounds with enhanced therapeutic profiles.

Mecanismo De Acción

The mechanism of action of 1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1H-pyrazole-4-carbaldehyde and its analogs:

Table 1: Comparative Analysis of this compound Derivatives

| Compound Name | Substituents | Synthesis Method | Key Activities/Applications | References |

|---|---|---|---|---|

| This compound | None (parent compound) | Vilsmeier-Haack, microwave | Antimicrobial precursor; fluorescent dye synthesis | [1, 5, 9] |

| 1-Benzoyl-3-phenyl derivative | Benzoyl (N1), phenyl (C3) | Vilsmeier-Haack reaction | Antioxidant (4c, 4e ≈ standard drugs) | [2] |

| 1-Phenyl-3-(2-thienyl) | Phenyl (N1), thienyl (C3) | Base-catalyzed cyclocondensation | Antimicrobial via flavanone intermediates | [3, 7] |

| 1-(3-Fluorophenyl) | 3-Fluorophenyl (N1) | Duff’s conditions | API synthesis (e.g., anti-inflammatory LQFM021) | [17] |

| 3-(4-Fluorophenyl) | 4-Fluorophenyl (C3) | Unspecified | Biochemical research (high purity: 97%) | [19] |

| 1-Benzyl derivative | Benzyl (N1) | Microwave-assisted synthesis | Antifungal Schiff bases with chitosan | [15, 21] |

| 1-(2,6-Dichloro-4-CF3-phenyl) | 2,6-Dichloro-4-CF3-phenyl (N1) | Vilsmeier-Haack reagent | Structural confirmation via X-ray | [9] |

Key Findings:

Bioactivity Enhancement via Substituents: Antimicrobial Activity: The parent compound’s derivatives (e.g., pyrano[3,2-c]chromenes) show broad-spectrum activity against bacterial and fungal pathogens, with MIC values comparable to commercial drugs . However, 1-phenyl-3-(2-thienyl) derivatives exhibit enhanced activity due to thiophene’s electron-rich nature, improving microbial membrane interaction . Antioxidant Potential: 1-Benzoyl-3-phenyl derivatives (4c, 4e) demonstrate near-standard antioxidant efficacy, attributed to the benzoyl group’s electron-withdrawing effects stabilizing free radicals .

Structural and Electronic Effects :

- Fluorinated Derivatives : Fluorine substitution (e.g., 1-(3-fluorophenyl) ) enhances metabolic stability and bioavailability, making these derivatives preferred in API synthesis .

- Conformational Rigidity : Derivatives like pyrazoolympicenes exhibit rigid six-ringed systems, leading to bathochromic shifts in fluorescence (λem ≈ 450–500 nm) compared to flexible analogs .

Synthetic Efficiency :

- Microwave-assisted methods reduce reaction times (e.g., from hours to minutes) and improve yields (up to 63%) for Schiff base derivatives .

- Vilsmeier-Haack reactions are favored for introducing aldehyde groups in electron-rich pyrazole systems .

Unique Applications :

Actividad Biológica

1H-Pyrazole-4-carbaldehyde is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves various methods, including cyclization reactions and functional group modifications. Recent studies have highlighted efficient synthetic pathways that enhance yield and purity, which are crucial for biological evaluations .

Biological Activities

This compound exhibits a wide range of biological activities:

- Anticancer Activity : Compounds containing the 1H-pyrazole moiety have shown promising anticancer effects against various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. These compounds often act by inhibiting key molecular targets such as topoisomerase II, EGFR, and VEGFR .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. Studies report its effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentrations (MIC) indicating potent effects .

- Anti-inflammatory Effects : Research indicates that 1H-pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases .

- Other Biological Activities : Additional studies have reported antiviral and antitubercular properties. The versatility of 1H-pyrazole derivatives makes them suitable candidates for further drug development .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation, such as COX-2 and iNOS .

- DNA Interaction : Some derivatives interact with DNA, leading to the alkylation of DNA strands or inhibition of tubulin polymerization, which are crucial for cell division in cancer cells .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various 1H-pyrazole derivatives against multiple cancer cell lines. Compounds with specific substitutions on the pyrazole ring showed enhanced activity against breast cancer cells, demonstrating the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 1H-pyrazole-4-carbaldehyde derivatives?

The Vilsmeier-Haack reaction is a widely used method, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react with pyrazole precursors at elevated temperatures (120°C) to introduce the aldehyde group at the 4-position . Cyclocondensation reactions with reagents like malononitrile and 4-hydroxycoumarin in ethanol under basic catalysis (e.g., piperidine) also yield fused heterocyclic systems, such as pyrano[3,2-c]chromenes . Reaction completion is typically monitored via TLC (ethyl acetate/hexane, 1:1) .

Q. What spectroscopic techniques are employed to characterize this compound derivatives?

Key methods include:

- FT-IR : Aldehydic C-H stretching (2860–2364 cm⁻¹), C=O (1673–1675 cm⁻¹), and C=N (1597–1600 cm⁻¹) bands confirm the aldehyde and pyrazole moieties .

- NMR : ¹H NMR signals at δ 9.5–10.0 ppm (aldehyde proton) and ¹³C NMR signals at δ 185–190 ppm (C=O) are diagnostic .

- Elemental analysis : Validates purity and stoichiometry .

Q. Which heterocyclic systems are synthesized using this compound as a building block?

The compound serves as a precursor for pyrano[3,2-c]chromenes, pyrazole-fused thiophenes, and furans via cyclocondensation with malononitrile and coumarins . Schiff bases formed by reacting the aldehyde with chitosan or amines are explored for antimicrobial applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Vilsmeier-Haack synthesis?

Key parameters include:

- Molar ratios : POCl₃ (4 equiv.) and DMF (6 equiv.) ensure complete formylation .

- Temperature control : Maintaining 0°C during POCl₃/DMF mixing prevents side reactions .

- Purification : Column chromatography (diethyl ether/hexane) removes unreacted precursors .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

Substituent effects can alter absorption bands. For example, electron-withdrawing groups (e.g., thiophene) lower aldehydic C-H stretching frequencies (2364 cm⁻¹) compared to electron-donating groups (2860 cm⁻¹ for furan derivatives) . X-ray crystallography (e.g., SHELXL ) and 2D NMR (COSY, HSQC) help confirm ambiguous assignments .

Q. What computational tools are used to model this compound derivatives?

- SHELX suite : For crystal structure refinement and validation .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize molecular geometry (e.g., displacement parameters in Figure 1 of ).

- DFT calculations : Predict electronic properties (e.g., charge distribution on the imine group) to explain antifungal activity trends .

Q. What mechanistic insights explain the antimicrobial activity of Schiff base derivatives?

Increased electron density on the imine group (C=N) enhances interactions with microbial cell membranes. Derivatives with thiophene or pyridine substituents exhibit stronger antifungal activity against Aspergillus fumigatus due to improved solubility and charge transfer . The 4-isopropylbenzyl-substituted analog shows broad-spectrum antibacterial activity against P. aeruginosa and S. aureus by disrupting cell wall synthesis .

Q. How to validate crystallographic data for pyrazole-carbaldehyde derivatives?

Q. How do substituents influence the biological activity of pyrazole-carbaldehyde derivatives?

- Electron-withdrawing groups (Cl, CF₃) : Enhance antibacterial potency by increasing electrophilicity .

- Aromatic substituents (phenyl, benzyl) : Improve lipophilicity, aiding membrane penetration .

- Heterocyclic moieties (thiophene, furan) : Modulate solubility and charge distribution, affecting antifungal selectivity .

Q. What green chemistry approaches can replace traditional Vilsmeier-Haack conditions?

Alternatives include:

Q. Tables

Q. Table 1: Key FT-IR Bands for Selected Derivatives

| Derivative | Aldehydic C-H (cm⁻¹) | C=O (cm⁻¹) | C=N (cm⁻¹) | Reference |

|---|---|---|---|---|

| 1-Phenyl-3-(thiophen-3-yl) | 2364 | 1675 | 1597 | |

| 1-Phenyl-3-(furan-3-yl) | 2860 | 1673 | 1600 |

Q. Table 2: Antimicrobial Activity of Selected Derivatives

| Derivative (Substituent) | Target Microbe | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl) | P. aeruginosa | 12.5 | |

| Chitosan-Schiff base (thiophene) | C. albicans | 25.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.